2-(1-Adamantyl)-4-methylphenol
Overview
Description
2-(1-Adamantyl)-4-methylphenol is a chemical compound that features an adamantyl group attached to a phenol ring The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound
Biochemical Analysis
Cellular Effects
The effects of 2-(1-Adamantyl)-4-methylphenol on cellular processes are diverse. In cancer cells, the compound has been found to disrupt the microtubule network by binding to the colchicine binding site of tubulin, leading to the formation of atypical tubulin assemblies . This disruption can inhibit cell proliferation and induce apoptosis. Furthermore, this compound has been shown to influence cell signaling pathways, such as the PI3K/Akt pathway, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as tubulin, and inhibit its polymerization, leading to microtubule destabilization . Additionally, this compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the enzyme and the context of the reaction. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound remains stable under physiological conditions but can degrade under extreme pH or high-temperature conditions . Long-term exposure to the compound in in vitro studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert protective effects against oxidative stress by enhancing the activity of antioxidant enzymes . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which hydroxylate the adamantyl group . This hydroxylation increases the compound’s solubility and facilitates its excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transport proteins, such as albumin, can bind to this compound and facilitate its distribution throughout the body . The compound’s distribution is also influenced by its affinity for certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. Additionally, the compound can interact with nuclear receptors and influence gene expression by modulating transcriptional activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-4-methylphenol typically involves the alkylation of 4-methylphenol with 1-adamantyl halides. One common method includes the reaction of 4-methylphenol with 1-bromoadamantane in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The adamantyl group can undergo substitution reactions, such as halogenation or nitration, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-(1-Adamantyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-4-methylphenol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Adamantyl)-4-bromophenol
- 2-(1-Adamantyl)-4-methoxyphenol
- 1-Adamantylamine
Uniqueness
2-(1-Adamantyl)-4-methylphenol is unique due to the presence of both the adamantyl and methylphenol groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications in different fields .
Properties
IUPAC Name |
2-(1-adamantyl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJIHBDAJFXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347111 | |
Record name | 2-(1-Adamantyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41031-50-9 | |
Record name | 2-(1-Adamantyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Adamantyl)-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(1-Adamantyl)-4-methylphenol in chemical synthesis?
A1: While this compound itself is not extensively studied in the provided research, a closely related compound, this compound, plays a crucial role as a building block in the synthesis of a highly diastereo- and enantioselective hetero-Diels-Alder catalyst. [] This catalyst, derived from this compound, enables the preparation of (2S,6R)-6-(tert-butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydropyran, a valuable chiral intermediate in organic synthesis. []
Q2: How do adamantane derivatives, like those synthesized using this compound, interact with estrogen receptors?
A2: Research suggests that adamantane derivatives can exhibit estrogen-like activity. [] While this compound itself is not directly studied in this context, the paper highlights the binding interactions of structurally similar adamantanes, namely 4-(1-adamantyl)phenol (AdP) and 4,4'-(1,3-adamantanediyl)diphenol (AdDP), with human estrogen receptors alpha and beta (ERα and ERβ). [] These interactions induce conformational changes in the receptors, influencing their binding affinity for estrogen response elements (EREs) and potentially impacting downstream estrogenic signaling pathways. []
Q3: What are the implications of the potential estrogenic activity of adamantane derivatives?
A3: The study highlights the importance of investigating the potential estrogenic activity of novel synthetic compounds, including those incorporating adamantane structures. [] Understanding the interactions of these compounds with ERα and ERβ, as demonstrated with AdP and AdDP, is crucial for assessing their potential as selective estrogen receptor modulators (SERMs) and evaluating their potential impact on human health and the environment. []
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